3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline
Overview
Description
“3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline” is a chemical compound with the CAS Number: 1239746-62-3. It has a molecular weight of 219.24 and its IUPAC name is the same as the compound name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O2/c1-7-8(4-3-5-9(7)12)11-13-10(6-15-2)14-16-11/h3-5H,6,12H2,1-2H3 . This indicates that the compound has a molecular structure consisting of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical and Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius . The compound’s physical form, molecular weight, and InChI code provide some insight into its physical and chemical properties .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds derived from 1,2,4-oxadiazol and aniline frameworks have been synthesized and studied for their potential as antimicrobial and antioxidant agents. For example, a series of derivatives was prepared to exhibit significant antimicrobial properties against various pathogens, as well as notable hydrogen peroxide scavenging activity, indicating their antioxidant potential (Malhotra et al., 2013).
Synthesis and Characterization
Various methods have been developed for synthesizing compounds featuring the 1,2,4-oxadiazol moiety, often with modifications to enhance specific properties such as antimicrobial activity. For instance, novel coumarins featuring 1,2,4-oxadiazole have been synthesized, showcasing the versatility of these compounds in pharmaceutical and agrochemical applications (Krishna et al., 2015).
Anticancer Potential
The anticancer potential of indole–quinoline–oxadiazoles has been explored, with some compounds displaying significant cytotoxic effects against cancer cell lines. This research underscores the promise of 1,2,4-oxadiazol derivatives in cancer drug development, offering a new avenue for therapeutic intervention (Kamath et al., 2016).
Nematocidal Activity
Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has indicated good nematocidal activity against certain pests, suggesting potential applications in agriculture for pest management (Liu et al., 2022).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazoles have been investigated for their corrosion inhibition properties, demonstrating effectiveness in protecting mild steel in acidic environments. This illustrates the utility of these compounds in industrial applications, particularly in materials science and engineering (Ammal et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7-8(4-3-5-9(7)12)11-13-10(6-15-2)14-16-11/h3-5H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDWUNZFQBLSPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC(=NO2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.